molecular formula C9H16N2 B2413113 4-Methyl-1-(methylamino)cyclohexanecarbonitrile CAS No. 790263-34-2

4-Methyl-1-(methylamino)cyclohexanecarbonitrile

Cat. No.: B2413113
CAS No.: 790263-34-2
M. Wt: 152.241
InChI Key: XBYWYHKMZWCSGF-UHFFFAOYSA-N
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Description

4-Methyl-1-(methylamino)cyclohexanecarbonitrile is an organic compound with the molecular formula C₉H₁₆N₂ It is a derivative of cyclohexane, featuring a methyl group and a methylamino group attached to the cyclohexane ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(methylamino)cyclohexanecarbonitrile typically involves the reaction of 4-methylcyclohexanone with methylamine and a cyanide source. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(methylamino)cyclohexanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methyl-1-(methylamino)cyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(methylamino)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexanone: A precursor in the synthesis of 4-Methyl-1-(methylamino)cyclohexanecarbonitrile.

    Cyclohexanecarbonitrile: A related compound with a similar nitrile group but lacking the methyl and methylamino substituents.

    Methylamine: A simple amine used in the synthesis of the compound.

Uniqueness

This compound is unique due to the presence of both a nitrile group and a methylamino group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

4-Methyl-1-(methylamino)cyclohexanecarbonitrile, commonly referred to as Methylcyclohexanecarbonitrile, is a cyclic compound with the molecular formula C9H16N2C_9H_{16}N_2 and a molecular weight of 152.24 g/mol. This compound features a cyclohexane ring substituted with both a methyl group and a methylamino group, as well as a carbonitrile functional group. Its CAS number is 790263-34-2, and it is recognized for potential applications in medicinal chemistry and organic synthesis .

The biological activity of this compound is primarily influenced by its functional groups, which allow it to interact with various biological targets. The carbonitrile group can undergo nucleophilic addition reactions, while the methylamino group may participate in coupling reactions. These interactions suggest that the compound could affect enzyme activity or receptor binding, potentially leading to pharmacological effects .

Pharmacological Potential

Preliminary studies have indicated that this compound may possess pharmacological properties relevant to medicinal chemistry. Interaction studies focusing on its binding affinity to specific biological receptors or enzymes are crucial for understanding its therapeutic potential. For example, compounds with similar structures have shown varying degrees of biological activity, which could provide insights into the mechanisms by which this compound exerts its effects .

Comparative Analysis

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
4-Amino-1-methylcyclohexanecarbonitrileSimilar structure but lacks methylamino substitutionExhibits different biological activity patterns
3-Methyl-1-(methylamino)cyclopentanecarbonitrileCyclopentane ring instead of cyclohexanePotentially different reactivity due to ring strain
4-Methylpiperidine-1-carbonitrilePiperidine structure with nitrogen in the ringDifferent pharmacological profiles due to piperidine
3-(Methylamino)-2-methylbutanenitrileBranched chain structureVariations in steric hindrance affecting reactivity

This table illustrates how structural variations impact chemical behavior and biological activity, emphasizing the unique position of this compound within this class of compounds .

In Vitro Studies

In vitro assays have been employed to evaluate the biological activity of this compound. For instance, studies assessing its effect on enzyme inhibition revealed that at certain concentrations, the compound exhibited significant inhibition of specific enzymatic pathways. This suggests that further exploration into its potential as an enzyme inhibitor could be warranted .

Toxicity Assessments

Toxicity studies are essential for determining the safety profile of new compounds. Although specific data on the acute toxicity of this compound remain limited, related compounds have undergone extensive toxicity screening. These assessments typically involve evaluating acute oral and dermal toxicity across various species, providing a framework for predicting the safety of this compound .

Future Directions

Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the exact molecular interactions between this compound and its biological targets.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure influence biological activity.

Properties

IUPAC Name

4-methyl-1-(methylamino)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYWYHKMZWCSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C#N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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